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molecular formula C8H8F3NO2 B8512779 2-Aminomethyl-5-trifluoromethoxy-phenol

2-Aminomethyl-5-trifluoromethoxy-phenol

Cat. No. B8512779
M. Wt: 207.15 g/mol
InChI Key: RREGSBDURYNDCT-UHFFFAOYSA-N
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Patent
US07119120B2

Procedure details

2-Chloro-N-(2-hydroxy-4-trifluoromethoxy-benzyl)-acetamide (9.9 g, 37.4 mmol) was dissolved in a mixture of ethanol (100 mL)/aqueous HCl (12 M, 50 mL). The mixture was refluxed for ˜6 hours. The solvent was removed by rotary evaporation and the residue was azeotropically dried by dissolution in ethyl acetate followed by rotary evaporation (6×150 mL). The resulting solid was suspended in ethyl acetate (100 mL), collected by filtration and dried at 65° C. in a vacuum oven overnight. Recovery: 8.68 g (95.3% yield). M/Z (−HCl) of [M−H]−=208. 1H NMR (D2O) δ=7.26–7.22 (1H, sd), 6.76–6.75 (2H, br), 4.07 (2H, s).
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClCC([NH:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][C:14]([F:17])([F:16])[F:15])=[CH:9][C:8]=1[OH:18])=O>C(O)C.Cl>[NH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][C:14]([F:16])([F:17])[F:15])=[CH:9][C:8]=1[OH:18]

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
ClCC(=O)NCC1=C(C=C(C=C1)OC(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for ˜6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the residue was azeotropically dried by dissolution in ethyl acetate
CUSTOM
Type
CUSTOM
Details
followed by rotary evaporation (6×150 mL)
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at 65° C. in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
NCC1=C(C=C(C=C1)OC(F)(F)F)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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